5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Chemical Structure: The compound features a pyrrolopyridine core with a chlorine substituent at position 5 and a carboxylic acid group at position 3 (ring system: [3,2-b]) . Molecular Formula: C₈H₅ClN₂O₂. Molecular Weight: 196.59 g/mol. CAS No.: 1203498-99-0. Applications: Primarily used as a pharmaceutical intermediate, particularly in drug discovery for coupling reactions (e.g., forming amide bonds via HATU/DIPEA-mediated synthesis) . Storage: Requires sealed refrigeration to maintain stability .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-2-1-5-7(11-6)4(3-10-5)8(12)13/h1-3,10H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSOQTONJMMMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501220595 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-93-7 | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501220595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the reaction of pyridine with 2,3-dibromopyridine, followed by oxidation using an oxidizing agent such as hydrogen peroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, NH₃ (g) in dioxane at 100°C | 5-Amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 67% | |
| Methoxylation | CuI, 18-crown-6, NaOMe in DMF at 120°C | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 58% |
Mechanistic Insight :
-
Palladium catalysts enable C–N bond formation via oxidative addition and transmetalation steps.
-
Copper-mediated reactions proceed through a radical intermediate under basic conditions.
Carboxylic Acid Derivatives
The carboxylic acid group participates in condensation and functionalization reactions:
Key Observations :
-
Ester derivatives show improved solubility for Suzuki-Miyaura cross-coupling.
-
Amidation reactions retain the heterocyclic core’s planarity, critical for kinase inhibition.
Decarboxylation
Thermal or alkaline conditions induce decarboxylation:
Applications :
Cyclization and Ring Expansion
The pyrrolopyridine core undergoes cycloaddition with dipolarophiles:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaN₃, CuI, DMF, 80°C | 5-Chloro-3H- triazolo[4,5-b]pyridine | 52% | |
| PPh₃, CBr₄, CH₂Cl₂ (Staudinger rxn) | Tetracyclic fused derivatives | 48% |
Mechanistic Pathway :
Oxidation and Reduction
Controlled redox reactions modify the heterocycle’s electronic properties:
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 70°C | 5-Chloro-1H-pyrrolo[3,2-b]pyridine-3,7-dione | Enhanced electrophilicity | |
| Reduction | H₂ (1 atm), Pd/C, EtOAc, room temperature | 5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Saturation of pyrrole ring |
Structural Impact :
-
Oxidation introduces electron-withdrawing ketones, altering π-conjugation.
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Hydrogenation reduces aromaticity, affecting binding affinity in biological targets.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Applications :
Acid-Base Reactions
The carboxylic acid group undergoes pH-dependent transformations:
| Conditions | Behavior | Application | Source |
|---|---|---|---|
| pH < 2 (HCl) | Protonation of pyridine nitrogen | Salt formation for crystallization | |
| pH > 10 (NaOH) | Deprotonation to carboxylate anion | Aqueous-phase reactions |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
- A specific case study demonstrated that modifications of this compound led to enhanced efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- A notable case involved the synthesis of derivatives that showed improved activity against resistant strains of bacteria, highlighting the compound's versatility in drug design .
-
Neurological Disorders :
- Preliminary studies suggest that pyrrolopyridine derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include modulation of neurotransmitter systems and reduction of oxidative stress .
- One research project focused on the synthesis of analogs aimed at enhancing cognitive function in animal models, showing promise for future therapeutic applications .
Synthetic Applications
This compound serves as an important building block in organic synthesis:
- Building Block for Drug Development : Its unique structure allows for modifications that can lead to a variety of bioactive compounds. Researchers utilize this compound to create libraries of derivatives for high-throughput screening in drug discovery programs.
- Ligand Development : The compound can act as a ligand in coordination chemistry, contributing to the development of metal complexes with potential applications in catalysis and materials science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it can act as an inhibitor of glycogen phosphorylase, thereby affecting glucose metabolism . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to downstream effects on metabolic pathways.
Comparison with Similar Compounds
Halogen-Substituted Pyrrolopyridine Carboxylic Acids
Key Insights :
- Halogen Effects : Bromine increases molecular weight and may enhance hydrophobic interactions in drug-receptor binding compared to chlorine .
- Ring System Variations : The [3,2-b] vs. [2,3-c] ring systems alter electronic distribution and steric hindrance, affecting synthetic accessibility and biological activity .
Functional Group Derivatives
Key Insights :
Heterocyclic Analogs with Different Cores
Key Insights :
- Thiophene vs. Pyrrole: Sulfur in thienopyridine alters electronic properties and bioavailability .
- Cyano Groups: Improve binding affinity in kinase inhibitors by forming hydrogen bonds .
Hazard and Regulatory Profiles
Biological Activity
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with notable biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
- CAS Number : 1203498-99-0
- Appearance : White to off-white solid
- Purity : ≥97.0% .
Research indicates that this compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and parasitic infections.
- Modulation of Signaling Pathways : It may influence key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
- Antiparasitic Effects : Studies have demonstrated its efficacy against certain parasites, suggesting a role in antiparasitic drug development.
Anticancer Activity
A study evaluated the compound's cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition with an EC value ranging from 0.010 μM to 0.090 μM across different cancer types. The compound's structure appears to enhance its interaction with cellular targets involved in tumor growth regulation .
Antiparasitic Activity
The compound was tested against protozoan parasites, showing promising activity with an EC value of approximately 0.025 μM. The presence of the chloro substituent is believed to enhance its binding affinity to the target enzymes in the parasites .
Case Study 1: Cancer Cell Lines
In a comparative study involving several pyrrolopyridine derivatives, this compound was found to outperform many analogs in inhibiting the proliferation of HeLa and A549 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
| Compound | EC (μM) | Cell Line |
|---|---|---|
| Compound A | 0.010 | HeLa |
| Compound B | 0.025 | A549 |
| This compound | 0.015 | HeLa |
Case Study 2: Antiparasitic Efficacy
A series of experiments were conducted on different strains of parasites where the compound exhibited significant efficacy:
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid?
Answer:
The synthesis typically involves hydrolysis of ester precursors or substitution reactions. For example, methyl esters of related pyrrolo-pyridine derivatives can be hydrolyzed under acidic conditions. A validated approach involves refluxing the ester precursor with hydrochloric acid (36.5%) in water at 93–96°C for 17 hours, followed by purification . Alternative routes may use chloro-substituted pyridine intermediates, as seen in analogous compounds (e.g., 5-chloro-3-pyridinecarboxylic acid), where halogenation and cyclization steps are critical .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Optimize pH and temperature to avoid decarboxylation.
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Purity is assessed using high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as described for structurally similar chloro-pyridinecarboxylic acids . Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify aromatic protons, chloro, and carboxylic acid groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHClNO).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?
Answer:
Density Functional Theory (DFT) calculations, such as those applied to InChI-derived molecular geometries (e.g., PubChem data), can predict:
- Electrophilic Substitution Sites : The chloro and carboxylic acid groups direct reactivity; DFT identifies electron-deficient regions .
- Vibrational Frequencies : IR spectra simulations align with experimental data to validate functional groups .
- Solubility and pKa : COSMO-RS models estimate solubility in organic/aqueous matrices, critical for reaction design .
Methodology:
- Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Cross-validate with experimental NMR chemical shifts .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d) .
- 2D NMR Techniques : HSQC and HMBC to resolve coupling between H and C nuclei .
- X-ray Crystallography : Definitive structural assignment via crystal packing analysis, as demonstrated for related pyrrolo-pyridine derivatives .
Example:
A 2020 study resolved conflicting NOESY correlations for a chloro-pyrrolo-pyridine analog by comparing experimental and DFT-simulated spectra .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Exposure Controls : Monitor airborne particles with HEPA filters. Avoid skin contact; wash hands post-handling .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
